

Technical Support Center: Red Blood Cell Lysis with Ammonium Chloride

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Compound of Interest		
Compound Name:	Ammonium Chloride	
Cat. No.:	B10774519	Get Quote

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the lysis of red blood cells (RBCs) using **ammonium chloride** solutions.

Frequently Asked Questions (FAQs) Q1: Why is my ammonium chloride solution not lysing red blood cells effectively?

A1: Ineffective RBC lysis can stem from several factors, broadly categorized into issues with the lysis solution, the experimental protocol, or the biological sample itself. Common reasons include an improperly prepared lysis solution (incorrect concentration or pH), suboptimal incubation time or temperature, an incorrect ratio of lysis buffer to blood sample, or the presence of lysis-resistant RBCs (e.g., nucleated or neonatal RBCs).[1][2]

Q2: How does the ammonium chloride lysis buffer work?

A2: The lysis of RBCs by **ammonium chloride** is a process of osmotic shock.[3] The small, uncharged ammonia (NH3) molecules, present in equilibrium with ammonium ions (NH4+) in the solution, freely diffuse across the RBC membrane.[4] Inside the cell, NH3 combines with protons to reform NH4+, leading to a decrease in intracellular pH.[4] This triggers the Band 3 anion exchanger, which pumps chloride ions (Cl-) into the cell in exchange for bicarbonate (HCO3-).[5] The accumulation of intracellular NH4Cl causes an influx of water to maintain



osmotic balance, leading to cell swelling and eventual lysis.[4][5] White blood cells are less susceptible to this process due to their more robust cell membranes and efficient ion pumps.[4]

Q3: Can I reuse my 1x working solution of ammonium chloride lysis buffer?

A3: It is highly recommended to prepare the 1x working solution fresh from a 10x stock solution before each use.[6][7] Storing the buffer at a 1x concentration for extended periods is not advised as it can lead to the formation of ammonium carbonate, which is ineffective for lysing RBCs.[7]

Q4: What is the role of the other components in the lysis buffer, such as EDTA and bicarbonate?

A4:

- Bicarbonate (NaHCO3 or KHCO3): Acts as a pH buffer to maintain the solution's pH within the optimal range (typically 7.2-7.4).[6][8] This is crucial for the selective lysis of RBCs while preserving the integrity of leukocytes.
- EDTA (Ethylenediaminetetraacetic acid): Is a chelating agent that binds divalent cations like calcium (Ca2+) and magnesium (Mg2+). This helps to prevent cell aggregation and clotting, ensuring a single-cell suspension for downstream applications like flow cytometry.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your RBC lysis experiments.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Incomplete RBC Lysis	Lysis solution prepared incorrectly.	Ensure you are using distilled or deionized water to prepare the buffer, as the osmolarity is critical for effective lysis.[2] Verify the final concentrations of all components and adjust the pH to 7.2-7.4.[6][7]
Improper storage of lysis solution.	Prepare 1x working solution fresh from a 10x stock for each experiment.[6][7] Store the 10x stock solution at 4°C for up to 6 months, unless otherwise specified by the manufacturer. [6][9]	
Suboptimal incubation time.	The optimal incubation time can vary. Start with the recommended time in your protocol (typically 5-15 minutes) and optimize if necessary.[3][6] If lysis is incomplete, you can try extending the incubation time by a few minutes.[6]	
Incorrect incubation temperature.	While many protocols suggest room temperature, prewarming the lysis buffer to 37°C can increase the efficacy of lysis.[2]	



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Incorrect buffer-to-sample ratio.	Adhere to the recommended volume ratios of lysis buffer to your sample. Insufficient buffer may result in incomplete lysis. Common ratios are 9:1 or 4:1 (buffer:sample).[8]	
Presence of lysis-resistant RBCs.	Samples containing nucleated RBCs, neonatal RBCs, or from individuals with certain hematologic disorders (e.g., sickle-cell anemia, thalassemia) may be resistant to lysis.[1][2] In such cases, a second lysis step may be necessary.[6]	
Leukocyte Loss or Damage	Prolonged incubation in lysis buffer.	Extended exposure to the hypotonic lysis buffer can start to affect leukocytes.[5] Adhere to the recommended incubation times and stop the lysis reaction promptly by adding a wash buffer (e.g., PBS).[3]
Incorrect pH of lysis buffer.	A pH outside the optimal range of 7.2-7.4 can be detrimental to leukocytes.[2] Always verify the pH of your 10x stock and 1x working solution.	
Cell Clumping	Insufficient EDTA.	Ensure your lysis buffer contains EDTA at the recommended concentration to prevent cell aggregation.[1]
Improper mixing.	Gently mix the cells during incubation to prevent clumping. Avoid vigorous	



vortexing which can damage the cells.

Experimental Protocols Preparation of 10x Ammonium Chloride Lysis Buffer (ACK Lysis Buffer)

This is a common recipe for a 10x stock solution.

Component	Concentration (in 10x)	Amount for 1 Liter
Ammonium Chloride (NH4Cl)	1.5 M	80.2 g
Sodium Bicarbonate (NaHCO3)	100 mM	8.4 g
Disodium EDTA	10 mM	3.7 g

Methodology:

- In a beaker, dissolve the NH4Cl, NaHCO3, and EDTA in 900 mL of distilled water.[7]
- Mix thoroughly until all components are completely dissolved.
- Adjust the pH of the solution to 7.2-7.4 using 1 N HCl or 1 N NaOH.[6][7]
- Bring the final volume to 1 liter with distilled water. [6][7]
- Sterilize by filtration through a 0.22 μm filter.
- Store at 4°C for up to 6 months.[6][9]

Protocol for RBC Lysis of Human Peripheral Blood

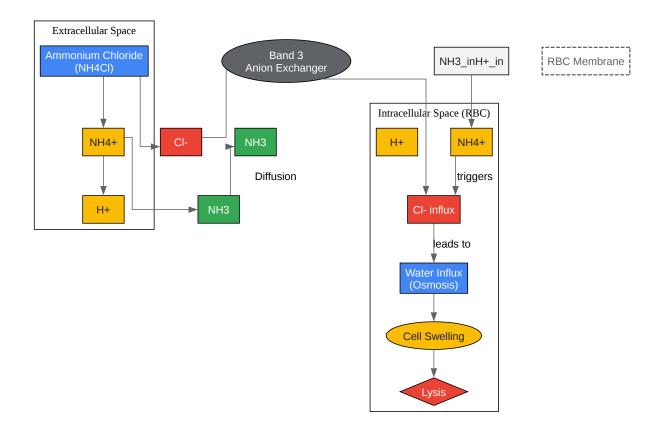
- Prepare a 1x working solution by diluting the 10x stock buffer 1:10 with distilled water.
 Prepare this solution fresh before use.[6][7]
- For every 1 mL of whole blood, add 9 mL of 1x lysis buffer.[8]



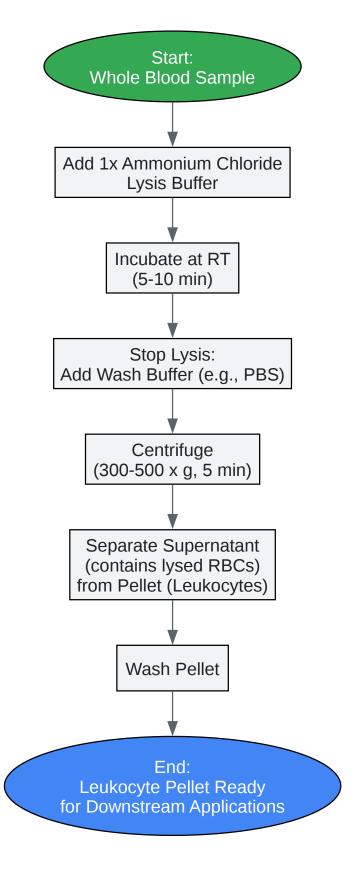
- Mix the suspension gently by inverting the tube several times.
- Incubate at room temperature for 5-10 minutes.[6]
- Stop the lysis reaction by adding an excess of wash buffer (e.g., PBS or RPMI).
- Centrifuge the cell suspension at 300-500 x g for 5 minutes.[1]
- Carefully decant the supernatant, which will be red due to the lysed RBCs.
- Resuspend the leukocyte pellet in your desired buffer for downstream applications.
- If RBCs are still present in the pellet, a second lysis step can be performed.[6]

Visualizations Mechanism of Ammonium Chloride RBC Lysis









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